molecular formula C12H17N3O3 B2454141 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine CAS No. 1034617-86-1

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine

Cat. No. B2454141
M. Wt: 251.286
InChI Key: XHYHNDLFYCMLQK-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

A solution of 1-methyl-4-[4-(methyloxy)-3-nitrophenyl]piperazine (0.25 g, 1.0 mmol) in absolute ethanol (100 mL) was hydrogenated with 10% Pd/C at 50 psi overnight. The catalyst was removed by vacuum filtration through a celite pad, rinsed with methanol, filtrate was concentrated under reduced pressure, and the crude aniline was purified by chromatography on SiO2 (dichloromethane to 10% methanol/dichloromethane with 0.1% NH4OH) to afford 2-(methyloxy)-5-(4-methyl-1-piperazinyl)aniline (0.19 g, 85%) as a tan solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.35 (s, 3 H) 2.55-2.64 (m, 4 H) 3.06-3.13 (m, 4 H) 3.78 (s, 3 H) 6.29 (dd, J=8.61, 2.75 Hz, 1 H) 6.38 (d, J=2.75 Hz, 1 H) 6.69 (d, J=8.61 Hz, 1 H). ESIMS (M+H)+=222.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([N+:16]([O-])=O)[CH:9]=2)[CH2:4][CH2:3]1>C(O)C.[Pd]>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([N:5]2[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]2)=[CH:9][C:10]=1[NH2:16]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
CN1CCN(CC1)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by vacuum filtration through a celite pad
WASH
Type
WASH
Details
rinsed with methanol, filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude aniline was purified by chromatography on SiO2 (dichloromethane to 10% methanol/dichloromethane with 0.1% NH4OH)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(N)C=C(C=C1)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.